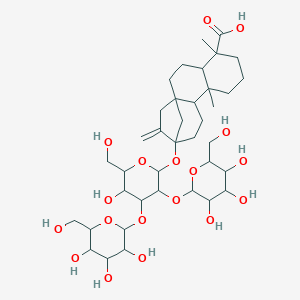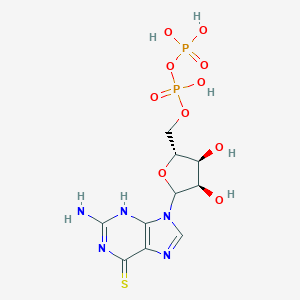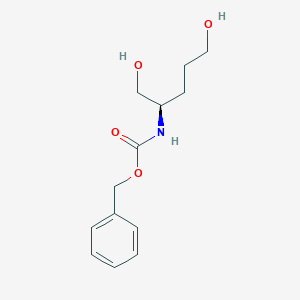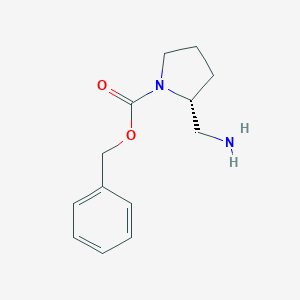
5-(2,4-dichlorophenyl)-2-methyl-4H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,4-dichlorophenyl)-2-methyl-4H-pyrazol-3-one, also known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic, anti-inflammatory, and antipyretic properties. Diclofenac is a potent inhibitor of cyclooxygenase (COX), an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are involved in inflammation, pain, and fever.
Wirkmechanismus
Diclofenac exerts its pharmacological effects by inhibiting COX, which leads to a decrease in the production of prostaglandins. This results in a reduction in inflammation, pain, and fever. Diclofenac also inhibits the migration of leukocytes to the site of inflammation and reduces the production of reactive oxygen species.
Biochemische Und Physiologische Effekte
Diclofenac has been shown to have a number of biochemical and physiological effects, including inhibition of platelet aggregation, induction of apoptosis in cancer cells, and modulation of immune responses. It has also been found to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Diclofenac is a widely used NSAID that has been extensively studied in preclinical and clinical settings. It is readily available and relatively inexpensive, making it an attractive choice for lab experiments. However, its use is associated with a number of limitations, including the potential for adverse effects on the gastrointestinal, cardiovascular, and renal systems.
Zukünftige Richtungen
There are several areas of research that warrant further investigation with regard to 5-(2,4-dichlorophenyl)-2-methyl-4H-pyrazol-3-one. These include the development of more selective COX inhibitors, the investigation of 5-(2,4-dichlorophenyl)-2-methyl-4H-pyrazol-3-one's anticancer and antiviral activities, and the elucidation of its neuroprotective mechanisms. Additionally, the potential for 5-(2,4-dichlorophenyl)-2-methyl-4H-pyrazol-3-one to interact with other drugs and its effects on the microbiome require further investigation.
Synthesemethoden
Diclofenac can be synthesized by the reaction of 2,4-dichlorophenylacetic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-amino-3-methylpyrazine to form 5-(2,4-dichlorophenyl)-2-methyl-4H-pyrazol-3-one.
Wissenschaftliche Forschungsanwendungen
Diclofenac has been extensively studied for its therapeutic potential in various diseases, including osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, gout, and acute pain. It has also been investigated for its anticancer, antiviral, and antimicrobial activities.
Eigenschaften
IUPAC Name |
5-(2,4-dichlorophenyl)-2-methyl-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2O/c1-14-10(15)5-9(13-14)7-3-2-6(11)4-8(7)12/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOGIJZCPOJPCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(=N1)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-dichlorophenyl)-2-methyl-4H-pyrazol-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6,7-dihydro-5H-cyclopenta[b]pyridine-7-thiol](/img/structure/B152355.png)








